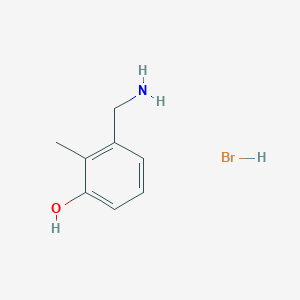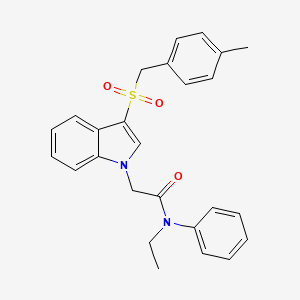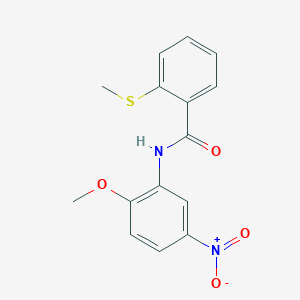![molecular formula C12H19ClN2O2 B2741984 2-Chloro-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]propanamide CAS No. 2411252-74-7](/img/structure/B2741984.png)
2-Chloro-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]propanamide is a chemical compound that has been widely used in scientific research for its unique properties. It is a member of the oxazoline family of compounds and has been found to have a wide range of applications in various fields of research, including medicinal chemistry, biochemistry, and biotechnology. In
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]propanamide involves the inhibition of enzyme activity. It works by binding to the active site of the enzyme and preventing it from carrying out its normal function. This can lead to a wide range of biochemical and physiological effects, depending on the specific enzyme that is being inhibited.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]propanamide can vary depending on the specific enzyme that is being inhibited. Some of the effects that have been observed include the inhibition of cell proliferation, induction of apoptosis, and modulation of immune system function. It has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Chloro-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]propanamide in lab experiments is its potency and specificity. It is a highly potent inhibitor of various enzymes and can be used at very low concentrations, making it a valuable tool in drug discovery research. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to cells at high concentrations, and care must be taken when handling and using it in lab experiments.
Orientations Futures
There are many potential future directions for research involving 2-Chloro-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]propanamide. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. It has also been found to have potential applications in the field of biotechnology, where it can be used to develop new enzymes and other biomolecules. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Conclusion
In conclusion, 2-Chloro-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]propanamide is a valuable tool in scientific research due to its unique properties. It has a wide range of applications in various fields of research and has been found to be a potent inhibitor of various enzymes. While there are limitations to its use, the potential applications of this compound make it an important area of research for the future.
Méthodes De Synthèse
2-Chloro-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]propanamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-pentan-3-yl-1,2-oxazol-5-ylmethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain the final compound.
Applications De Recherche Scientifique
2-Chloro-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]propanamide has been used extensively in scientific research due to its unique properties. It has been found to be a potent inhibitor of various enzymes, including proteases and kinases. This makes it a valuable tool in drug discovery research, where it can be used to identify potential drug targets and develop new drugs.
Propriétés
IUPAC Name |
2-chloro-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2/c1-4-9(5-2)11-6-10(17-15-11)7-14-12(16)8(3)13/h6,8-9H,4-5,7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGZAOLTZVAEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NOC(=C1)CNC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methylphenyl)methyl]-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2741903.png)

![1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one](/img/structure/B2741906.png)
![1-[4-[3-(2-Hydroxyethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2741907.png)
![4-(4-fluorophenyl)-N-(2-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2741908.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2741910.png)
![5-((3-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2741911.png)





![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2741919.png)
![N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2741924.png)